2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate is a synthetic organic compound that features a trifluoroethyl group, a bromine atom, and a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-6-cyanopyridine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Procedure: The 5-bromo-6-cyanopyridine is reacted with 2,2,2-trifluoroethanol in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reduction of the nitrile group can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Hydrolysis: Hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the bromine and cyanopyridine moieties can participate in various interactions, such as hydrogen bonding or π-π stacking, with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
- 2,2,2-Trifluoroethyl N-(5-bromo-6-chloropyridin-2-yl)carbamate
- 2,2,2-Trifluoroethyl N-(5-bromo-6-aminopyridin-2-yl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate is unique due to the presence of the cyanopyridine moiety, which can impart distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2138288-74-9 |
---|---|
Molecular Formula |
C9H5BrF3N3O2 |
Molecular Weight |
324.1 |
Purity |
95 |
Origin of Product |
United States |
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